3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide
Description
3-(1H-Benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide is a benzimidazole-derived hydrazide featuring a propan-2-yl (isopropyl) substituent on the benzylidene moiety. Its synthesis likely follows a three-step protocol analogous to related compounds (e.g., ):
Condensation of a diamine (e.g., 5-methyl-1,2-phenylenediamine) with methyl-4-formyl benzoate in DMF/Na₂S₂O₅.
Hydrazide formation via reaction with hydrazine hydrate.
Schiff base formation by condensation with 4-isopropylbenzaldehyde .
The (E)-configuration of the imine group, confirmed via X-ray crystallography in similar compounds (e.g., ), ensures geometric stability . The benzimidazole core and hydrazide functionality render it a candidate for biological activity, particularly in antimicrobial or anticancer applications.
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15(2)17-9-7-16(8-10-17)13-22-23-20(25)11-12-24-14-21-18-5-3-4-6-19(18)24/h3-10,13-15H,11-12H2,1-2H3,(H,23,25)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBYEBNJNHUNQN-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide is a benzimidazole derivative with significant potential in medicinal chemistry. This compound has garnered attention for its biological activities, particularly in the fields of antioxidant and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
- Molecular Formula : C20H22N4O
- Molecular Weight : 334.423 g/mol
- CAS Number : 518018-75-2
Antioxidant Activity
The antioxidant properties of this compound were evaluated using the DPPH radical scavenging method, a standard assay for determining the ability of compounds to act as free radical scavengers. The results indicated that derivatives of this compound exhibited significant antioxidant activity, often surpassing that of ascorbic acid, a well-known antioxidant.
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| 3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide | 75.4 ± 5.0 | |
| Ascorbic Acid | 55.0 ± 3.0 |
Anticancer Activity
The anticancer efficacy of the compound was assessed against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay demonstrated that the compound exhibited notable cytotoxic effects, particularly against U-87 cells.
| Cell Line | IC50 (µM) | % Viability at 50 µM | Reference |
|---|---|---|---|
| U-87 (Glioblastoma) | 12.5 | 30.5 ± 4.2 | |
| MDA-MB-231 | 20.0 | 46.2 ± 5.0 |
The mechanisms underlying the biological activities of this compound may involve multiple pathways:
- Radical Scavenging : The ability to donate hydrogen atoms to free radicals contributes to its antioxidant activity.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, making it a candidate for further investigation in cancer therapy.
Case Studies
Several studies have highlighted the potential of benzimidazole derivatives in anticancer applications:
- A study demonstrated that related compounds showed enhanced cytotoxicity against breast cancer cells with minimal toxicity to normal cells, suggesting a selective action mechanism ( ).
- Another investigation noted that structural modifications significantly influenced both antioxidant and anticancer activities, emphasizing the importance of substituent effects ( ).
Scientific Research Applications
3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide is a benzimidazole derivative consisting of fused benzene and imidazole rings. It features a propan-2-yl group and an aromatic phenyl group in its structure, which may contribute to its potential biological activities. Its molecular weight is 334.4 g/mol.
Research and Potential Applications
Research indicates that benzimidazole derivatives exhibit a range of biological activities. Interaction studies are crucial for understanding how 3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide interacts with biological systems, which is essential for assessing its therapeutic potential and safety profiles.
Structural Similarities
Several compounds share structural similarities with 3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(1H-benzimidazol-2-yl)phenol | Contains a phenolic group | Exhibits strong antioxidant properties |
| 5-methylbenzimidazole | Simple methyl substitution | Known for antimicrobial activity |
| Benzimidazole derivatives with halogen substitutions | Varying halogen groups | Enhanced biological activity due to increased lipophilicity |
Comparison with Similar Compounds
Structural Modifications
Key structural analogs and their differentiating features:
Key Observations :
- Heterocycle Core : Replacing benzimidazole with benzotriazole () reduces bioactivity but improves photostability for material applications .
- Substituent Effects :
- Electron-donating groups (e.g., -OCH₃, -N(Et)₂ in ) enhance solubility but may reduce membrane permeability.
- Bulky substituents (e.g., isopropyl in the target compound) increase lipophilicity, favoring blood-brain barrier penetration (cf. isotonitazene in ) .
- Nitro groups () correlate with high potency in opioids but introduce toxicity risks .
Physicochemical Properties
- Molecular Weight: The target compound (MW ~347.4 g/mol) is lighter than diethylamino-substituted analogs (MW ~377.5 g/mol, ) but heavier than benzotriazole derivatives (MW ~349.4 g/mol, ) .
- Melting Points : Substituted hydrazides typically exhibit high melting points (176–236°C, ), suggesting crystalline stability .
- Solubility : Polar substituents (e.g., -OCH₃, -N(Et)₂) improve aqueous solubility, whereas hydrophobic groups (isopropyl, biphenyl) favor organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
